molecular formula C10H13N3S B13089905 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13089905
M. Wt: 207.30 g/mol
InChI Key: CKBMXZKSSMFIET-UHFFFAOYSA-N
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Description

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a thiophene ring in its structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate receptor activity, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.

    2-Acetyl-5-methylthiophene: A compound with similar thiophene structure, used in various chemical syntheses.

    5-Methyl-5-(5-methylthiophen-3-yl)-4-oxo-4,5-dihydrofuran-2-carboxylic acid: A compound with a similar thiophene moiety, studied for its biological activities.

Uniqueness

5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its combined pyrazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-methyl-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-7-3-10(11)12-13(7)5-9-4-8(2)14-6-9/h3-4,6H,5H2,1-2H3,(H2,11,12)

InChI Key

CKBMXZKSSMFIET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CSC(=C2)C)N

Origin of Product

United States

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